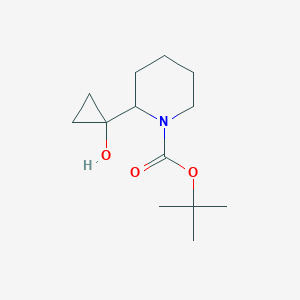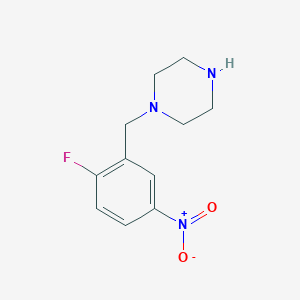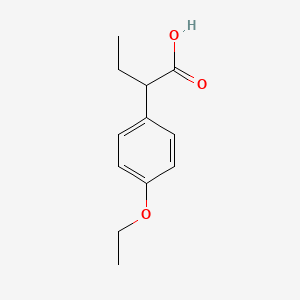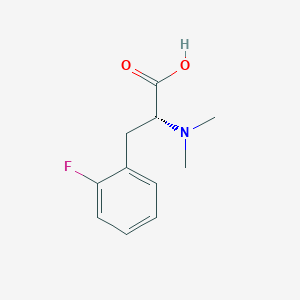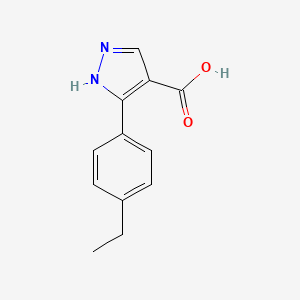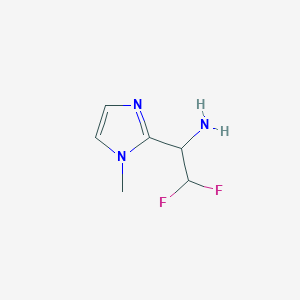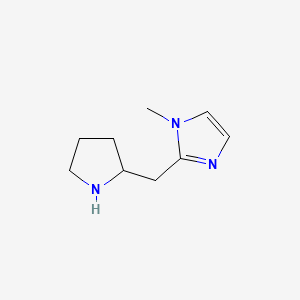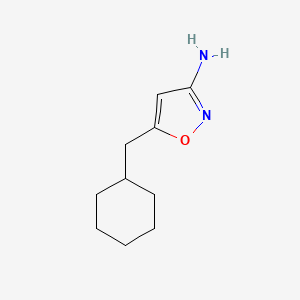
(S)-1-(2,4-Dibromophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,4-Dibromophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an amine group attached to the ethan-1-amine backbone. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dibromophenyl)ethan-1-amine typically involves the bromination of a phenylethylamine precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,4-Dibromophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to form the corresponding phenylethylamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylethylamine.
Substitution: Formation of substituted phenylethylamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(2,4-Dibromophenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may interact with receptors or enzymes, leading to changes in cellular signaling pathways. The presence of bromine atoms can influence the compound’s binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure with chlorine atoms instead of bromine.
(S)-1-(2,4-Difluorophenyl)ethan-1-amine: Similar structure with fluorine atoms instead of bromine.
(S)-1-(2,4-Dimethylphenyl)ethan-1-amine: Similar structure with methyl groups instead of bromine.
Uniqueness
(S)-1-(2,4-Dibromophenyl)ethan-1-amine is unique due to the presence of bromine atoms, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Eigenschaften
Molekularformel |
C8H9Br2N |
|---|---|
Molekulargewicht |
278.97 g/mol |
IUPAC-Name |
(1S)-1-(2,4-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
JQULRPNELBTLIO-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)Br)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
